Imidazo(4,5-g)indolizin-6-ium, 3,9-dihydro-9-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,7-trimethyl-, iodide
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Overview
Description
Imidazo(4,5-g)indolizin-6-ium, 3,9-dihydro-9-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,7-trimethyl-, iodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its imidazoindolizine core, which is fused with multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5-g)indolizin-6-ium, 3,9-dihydro-9-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,7-trimethyl-, iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazoindolizine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoindolizine core.
Functional Group Introduction: Various functional groups, such as the dimethylamino and phenyl groups, are introduced through substitution reactions using reagents like dimethylamine and phenyl halides.
Methylene Bridge Formation: The methylene bridge is formed by reacting the intermediate compound with formaldehyde or similar reagents.
Iodide Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5-g)indolizin-6-ium, 3,9-dihydro-9-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,7-trimethyl-, iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Dimethylamine, phenyl halides, formaldehyde, iodine or iodide salts.
Major Products
Scientific Research Applications
Imidazo(4,5-g)indolizin-6-ium, 3,9-dihydro-9-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,7-trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Imidazo(4,5-g)indolizin-6-ium, 3,9-dihydro-9-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,7-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazoindolizines: Compounds with similar core structures but different functional groups.
Phenylmethylene Derivatives: Compounds with similar methylene bridges and phenyl groups.
Dimethylamino Substituted Compounds: Compounds with similar dimethylamino functional groups.
Uniqueness
Imidazo(4,5-g)indolizin-6-ium, 3,9-dihydro-9-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,7-trimethyl-, iodide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
123202-81-3 |
---|---|
Molecular Formula |
C27H27IN4 |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(Z)-(2,3,7-trimethyl-8-phenylimidazo[4,5-g]indolizin-3-ium-9-ylidene)methyl]aniline;iodide |
InChI |
InChI=1S/C27H27N4.HI/c1-18-25(21-9-7-6-8-10-21)23(17-20-11-13-22(14-12-20)29(3)4)27-26-24(15-16-31(18)27)30(5)19(2)28-26;/h6-17H,1-5H3;1H/q+1;/p-1 |
InChI Key |
WXWPHECWVDCDCZ-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/C3=C4C(=[N+](C(=N4)C)C)C=CN13)C5=CC=CC=C5.[I-] |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)N(C)C)C3=C4C(=[N+](C(=N4)C)C)C=CN13)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
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